![molecular formula C9H9ClO2 B1295516 4-(Chloromethyl)phenyl acetate CAS No. 39720-27-9](/img/structure/B1295516.png)
4-(Chloromethyl)phenyl acetate
Overview
Description
4-(Chloromethyl)phenyl acetate is an organic compound with the linear formula CH3CO2C6H4CH2Cl . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)phenyl acetate consists of a phenyl ring (C6H4) attached to a chloromethyl group (CH2Cl) and an acetate group (CH3CO2) . The molecular weight of this compound is 184.62 .Physical And Chemical Properties Analysis
4-(Chloromethyl)phenyl acetate is a liquid at room temperature . It has a refractive index of 1.53 , a boiling point of 240 °C , and a density of 1.201 g/mL at 25 °C . The compound’s SMILES string is CC(=O)Oc1ccc(CCl)cc1 .Scientific Research Applications
Organic Synthesis
4-(Chloromethyl)phenyl acetate: is a valuable reagent in organic synthesis. It serves as an intermediate in the preparation of various organic compounds due to its reactive chloromethyl group. This compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into the phenyl ring .
Pharmaceutical Research
In pharmaceutical research, 4-(Chloromethyl)phenyl acetate is used to synthesize intermediates that are crucial for developing new drugs. Its ability to act as a building block for more complex molecules makes it an essential component in the drug discovery process .
Material Science
This compound finds applications in material science, particularly in the synthesis of polymers and resins. By reacting with other monomers, it can form polymers with specific properties, useful in creating new materials with desired characteristics .
Analytical Chemistry
4-(Chloromethyl)phenyl acetate: can be used as a standard or reference compound in analytical chemistry. Its well-defined properties and stability make it suitable for calibrating instruments and validating analytical methods .
Agricultural Chemistry
In the field of agricultural chemistry, this compound can be utilized to develop new pesticides and herbicides. Its chemical structure allows for modifications that can lead to the synthesis of compounds with potential bioactivity against various pests .
Catalyst Development
The compound is also explored in the development of catalysts. Its phenyl ring can be modified to create ligands that can bind to metal centers, forming catalysts that facilitate a variety of chemical reactions .
Safety and Hazards
4-(Chloromethyl)phenyl acetate is classified as Acute Tox. 4 Oral, Skin Corr. 1B, and Skin Sens. 1 . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .
Mechanism of Action
Target of Action
This compound may be used as a reagent in various chemical reactions .
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via nucleophilic substitution or free radical bromination .
Result of Action
As a reagent, it may participate in various chemical reactions, but the specific outcomes would depend on the context of the reaction .
properties
IUPAC Name |
[4-(chloromethyl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRCXSCDWKJWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192806 | |
Record name | Phenol, 4-(chloromethyl)-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39720-27-9 | |
Record name | 4-(Chloromethyl)phenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39720-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(chloromethyl)-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039720279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-(chloromethyl)-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Chloromethyl)phenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(Chloromethyl)phenyl acetate (CMPA) in the context of the provided research papers?
A1: CMPA is utilized as a substrate to determine the activity of the enzyme paraoxonase 1 (PON1) [, , , , ]. This enzyme plays a crucial role in hydrolyzing organophosphates and exhibits antioxidant properties, particularly through its association with HDL cholesterol [, ]. Measuring PON1 activity with CMPA helps researchers understand individual variations in the enzyme's protective effects, particularly in relation to oxidative stress and cardiovascular disease risk [, ].
Q2: How does the PON1 Q192R genotype influence the enzyme's activity when measured using CMPA?
A2: Studies have shown a significant association between the PON1 Q192R polymorphism and the enzyme's activity towards CMPA. Individuals carrying the QQ genotype, associated with lower PON1 activity, particularly against CMPA, were found to be more susceptible to deficit schizophrenia (DS) [, ]. This suggests a potential link between lowered PON1 activity, compromised defense against oxidative stress, and an increased risk of DS.
Q3: Can you elaborate on the connection between PON1 activity measured with CMPA, immune response, and mental health?
A3: Research suggests a possible relationship between lower PON1 activity, measured using CMPA, and altered immune responses, particularly in individuals with deficit schizophrenia (DS) [, ]. The study found that individuals with DS and lower PON1 activity exhibited increased IgA responses to specific Gram-negative bacteria []. This finding highlights a potential connection between reduced PON1 activity, immune dysregulation, and the development of DS.
Q4: Does PON1 activity, particularly when assessed using CMPA, have any implications for cardiovascular health?
A4: Yes, PON1 activity, especially its ability to hydrolyze CMPA, has significant implications for cardiovascular health [, ]. Lower PON1 activity, particularly against CMPA, has been linked to increased atherogenicity, a key factor in cardiovascular disease development []. The study demonstrated that individuals with specific PON1 genotypes who smoke exhibit significantly higher atherogenic index values when measured using CMPA, suggesting a greater risk of cardiovascular complications [].
Q5: Beyond CMPA, are there other factors influencing PON1 activity?
A5: Yes, besides genetic factors like the PON1 Q192R polymorphism, several modifiable lifestyle factors can influence PON1 activity []. Smoking, for instance, has been shown to significantly lower PON1 activity, particularly when measured using phenyl acetate (PA) as a substrate []. This highlights the multifaceted nature of PON1 regulation and emphasizes the impact of both genetic predisposition and lifestyle choices on its activity and subsequent health outcomes.
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